molecular formula C20H24O4 B017602 7-Geranyloxy-6-methoxycoumarin CAS No. 28587-43-1

7-Geranyloxy-6-methoxycoumarin

Cat. No.: B017602
CAS No.: 28587-43-1
M. Wt: 328.4 g/mol
InChI Key: NLNMITFNBJXRRP-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Geranylscopoletin typically involves the coupling of a geranyl group to a scopoletin molecule. This can be achieved through various organic synthesis techniques, such as the use of geranyl bromide and scopoletin in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete coupling.

Industrial Production Methods: Industrial production of 7-O-Geranylscopoletin may involve the extraction of the compound from the roots of Atalantia monophylla, followed by purification processes such as column chromatography. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-O-Geranylscopoletin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the geranyl group, potentially altering the compound’s properties.

    Substitution: The methoxy group on the coumarin ring can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-O-Geranylscopoletin has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-O-Geranylscopoletin can be compared with other coumarin derivatives, such as:

    Scopoletin: While scopoletin lacks the geranyl group, it shares similar anti-inflammatory and antioxidant properties.

    Umbelliferone: Another coumarin derivative, umbelliferone, also exhibits antioxidant activity but differs in its chemical structure and specific biological effects.

    Esculetin: This compound has a similar coumarin backbone but with different substituents, leading to variations in its pharmacological activities.

The uniqueness of 7-O-Geranylscopoletin lies in its geranyl group, which enhances its lipophilicity and potentially its biological activity compared to other coumarins .

Properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMITFNBJXRRP-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28587-43-1
Record name 7-O-Geranylscopoletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the total synthesis of 7-geranyloxy-6-methoxycoumarin?

A2: The total synthesis of this compound has been achieved, and a key step involves the stereoselective oxidation of the geranyloxy side chain []. This oxidation was successfully carried out under microwave irradiation, potentially offering a more efficient and controlled synthetic route compared to traditional methods.

Q2: Are there any other natural sources of this compound besides Artemisia keiskeana?

A3: Yes, this compound has also been isolated from Murraya tetramera Huang []. This finding suggests that this compound might be present in other plant species, potentially broadening its availability for research and applications.

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